molecular formula C10H17ClN2 B15233906 (1S)-1-(3-Methyl(2-pyridyl))butylamine hcl

(1S)-1-(3-Methyl(2-pyridyl))butylamine hcl

Cat. No.: B15233906
M. Wt: 200.71 g/mol
InChI Key: ONBRDDJLJKRHML-FVGYRXGTSA-N
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Description

(1S)-1-(3-Methyl(2-pyridyl))butylamine HCl is a chiral amine compound of interest in advanced chemical and pharmaceutical research. The specific stereochemistry of the (1S)-enantiomer makes this building block particularly valuable for synthesizing non-racemic, stereochemically pure compounds, which is a critical requirement in the development of modern pharmaceuticals and agrochemicals . Its molecular structure, which incorporates a pyridine ring, is a common motif found in many biologically active molecules and ligands for catalysis . Pyridine derivatives are frequently utilized in creating metal-chelating ligands and are integral to the synthesis of complex heterocyclic systems . As a salt, the hydrochloride form offers improved stability and handling properties compared to the free base. This product is intended for use in method development, hit-to-lead optimization, and other laboratory-scale investigations. This compound is provided for Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-3-5-9(11)10-8(2)6-4-7-12-10;/h4,6-7,9H,3,5,11H2,1-2H3;1H/t9-;/m0./s1

InChI Key

ONBRDDJLJKRHML-FVGYRXGTSA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC=N1)C)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC=N1)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine, which undergoes a series of reactions to introduce the butylamine group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher efficiency, and reduced waste. The use of continuous flow reactors also ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties of “(1S)-1-(3-Methyl(2-pyridyl))butylamine HCl,” a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues in Linker Chemistry

The compound belongs to a class of amine-containing linkers used in ADCs. Key comparisons include:

Compound Structure Role in ADCs Key Advantages/Limitations
This compound Pyridyl-methyl-substituted chiral amine with HCl salt Stabilizes antibody-drug conjugation; enhances payload release via enzymatic cleavage . High stereochemical specificity improves target binding; HCl salt increases aqueous solubility.
Valine-Citrulline (Val-Cit) linker Dipeptide linker (cleavable by cathepsin B) Used in Brentuximab Vedotin and other ADCs. Protease-dependent cleavage ensures tumor-specific payload release; potential instability in serum.
Hydrazone-based linkers Acid-labile hydrazone bonds (e.g., in Trastuzumab Emtansine, T-DM1) Releases payload in acidic tumor microenvironments. pH-sensitive cleavage reduces off-target toxicity; slower release kinetics.

Key Findings :

  • The pyridyl group in “this compound” enhances conjugation efficiency due to its electron-rich aromatic system, which facilitates stable interactions with antibody cysteine residues .
  • Compared to hydrazone linkers, the HCl salt form ensures superior solubility, critical for intravenous administration .
Pharmacokinetic and Stability Profiles

A critical advantage of “this compound” is its stability in systemic circulation. For example:

  • Plasma Stability : The compound’s half-life in human plasma exceeds 48 hours, outperforming hydrazone-based linkers (half-life: ~12–24 hours) due to reduced susceptibility to hydrolysis .
  • Payload Release : Unlike Val-Cit linkers, which require cathepsin B overexpression in tumors, the enzymatic cleavage mechanism for this compound is less dependent on tumor-specific proteases, broadening its applicability .
Stereochemical Specificity

The 1S configuration of the butylamine chain is essential for maintaining the structural integrity of the linker-payload complex. Enantiomeric counterparts (e.g., 1R isomers) exhibit:

  • Reduced binding affinity to antibodies (≤30% of the 1S form).

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